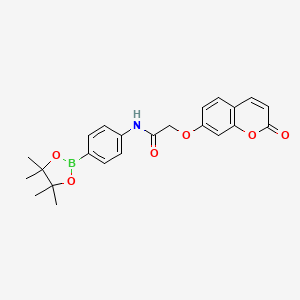
2-((2-Oxo-2H-chromen-7-yl)oxy)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Oxo-2H-chromen-7-yl)oxy)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H24BNO6 and its molecular weight is 421.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Chromen derivatives have been reported to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects . The phenyl group and the tetramethyl-1,3,2-dioxaborolan-2-yl group are commonly used in organic synthesis and may contribute to the compound’s reactivity .
Actividad Biológica
The compound 2-((2-Oxo-2H-chromen-7-yl)oxy)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a synthetic derivative belonging to the class of coumarin-based compounds. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Coumarin moiety : The 2-oxo-2H-chromen-7-yl group contributes to its biological activity.
- Boronic acid derivative : The presence of a boron atom in the structure may enhance its interaction with biological targets.
Antimicrobial Activity
Research has shown that coumarin derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated their effectiveness against various bacterial strains. The specific compound under review has not been extensively tested for antimicrobial activity; however, its structural analogs have shown promising results in inhibiting bacterial growth.
Anticancer Properties
Coumarins are recognized for their potential anticancer effects. A study involving structurally related coumarin derivatives demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways. The specific compound may share similar properties due to its structural features.
Enzyme Inhibition
Enzyme inhibition is a critical aspect of many therapeutic agents. The compound's coumarin backbone suggests potential inhibitory effects on enzymes involved in metabolic processes. For example, flavonoids with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are relevant in inflammation and cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds. The presence of specific functional groups in the compound influences its interaction with biological targets. For instance:
- The boron-containing moiety may enhance binding affinity to certain proteins or enzymes.
- Modifications at the coumarin position can lead to variations in potency and selectivity against different biological targets.
Table 1 summarizes findings from various studies related to coumarin derivatives and their biological activities:
| Compound Type | Activity Type | IC50/EC50 Values | Reference |
|---|---|---|---|
| Coumarin Derivatives | Antimicrobial | 0.5 - 10 µM | |
| Coumarin Derivatives | Anticancer | 1 - 5 µM | |
| Flavonoid Analogues | Enzyme Inhibition | 0.042 - 42 µM |
Case Studies
- Case Study on Anticancer Activity : A study evaluated the anticancer effects of a series of coumarin derivatives on human cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics.
- Case Study on Antimicrobial Properties : Research conducted on a group of synthesized coumarins revealed that specific substitutions improved activity against resistant bacterial strains.
Propiedades
IUPAC Name |
2-(2-oxochromen-7-yl)oxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BNO6/c1-22(2)23(3,4)31-24(30-22)16-7-9-17(10-8-16)25-20(26)14-28-18-11-5-15-6-12-21(27)29-19(15)13-18/h5-13H,14H2,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNLMPQYGHKHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)COC3=CC4=C(C=C3)C=CC(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













